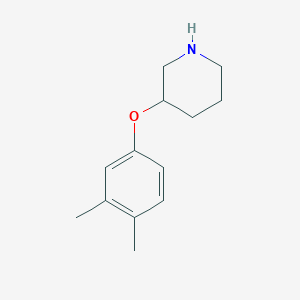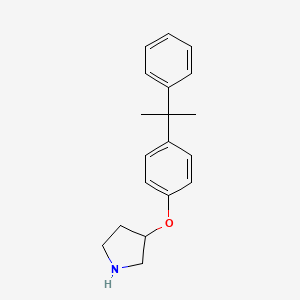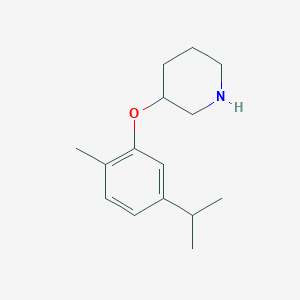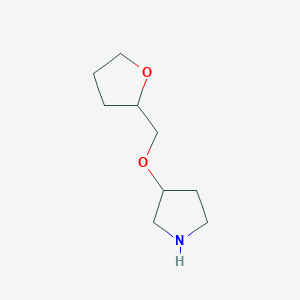![molecular formula C16H15N3O2S B1388846 N-[(5-Methylfuran-2-yl)methyl]-3-(2-Sulfanyl-1H-imidazol-1-yl)benzamid CAS No. 1146289-98-6](/img/structure/B1388846.png)
N-[(5-Methylfuran-2-yl)methyl]-3-(2-Sulfanyl-1H-imidazol-1-yl)benzamid
Übersicht
Beschreibung
“N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a chemical compound with the CAS Number: 1146289-98-6 . It has a molecular weight of 313.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methylfuran-2-yl group, a benzamide group, and a 2-sulfanyl-1H-imidazol-1-yl group . The InChI Code for this compound is 1S/C16H15N3O2S/c1-11-5-6-14 (21-11)10-18-15 (20)12-3-2-4-13 (9-12)19-8-7-17-16 (19)22/h2-9H,10H2,1H3, (H,17,22) (H,18,20) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 313.38 .Wissenschaftliche Forschungsanwendungen
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie könnte die Verbindung aufgrund ihrer spezifischen chemischen Wechselwirkungen mit biologischen Systemen für die Entwicklung neuer Pestizide oder Herbizide untersucht werden.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von N-[(5-Methylfuran-2-yl)methyl]-3-(2-Sulfanyl-1H-imidazol-1-yl)benzamid, was sie zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung macht. Die bereitgestellten Informationen basieren auf den bekannten Eigenschaften der Verbindung und ihren potenziellen Anwendungen in verschiedenen Forschungsbereichen .
Wirkmechanismus
The exact mechanism of action of 5-MFM-3-SI is not yet fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of enzymes involved in the inflammatory process and by modulating the expression of genes related to inflammation. In addition, 5-MFM-3-SI has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to be involved in the development of various diseases.
Biochemical and Physiological Effects
5-MFM-3-SI has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-MFM-3-SI inhibits the activity of enzymes involved in the inflammatory process, such as cyclooxygenase-2 and lipoxygenase. In addition, 5-MFM-3-SI has been found to modulate the expression of genes related to inflammation, such as tumor necrosis factor-α and interleukin-6. In vivo studies have also shown that 5-MFM-3-SI exhibits anti-inflammatory, antioxidant, and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-MFM-3-SI for laboratory experiments is its high solubility in aqueous media. This makes it easy to work with and allows for the study of its biological activities in a variety of cell types. However, one of the main limitations of using 5-MFM-3-SI for laboratory experiments is its relatively low stability in aqueous media. This can make it difficult to maintain the compound’s activity over time.
Zukünftige Richtungen
As 5-MFM-3-SI is a novel compound, there are many potential future directions for research. These include further studies to elucidate its mechanism of action, to investigate its potential therapeutic applications in the treatment of various diseases, and to develop novel formulations of the compound for use in laboratory experiments. In addition, further studies are needed to investigate the potential toxicological effects of 5-MFM-3-SI and its possible interactions with other drugs. Finally, further studies are needed to explore the potential applications of 5-MFM-3-SI in industry, such as its use as a food additive or preservative.
Eigenschaften
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-5-6-14(21-11)10-18-15(20)12-3-2-4-13(9-12)19-8-7-17-16(19)22/h2-9H,10H2,1H3,(H,17,22)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSCGNFLIVSNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)





![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)


![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)


![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)

